molecular formula C16H23NO4Se B14799093 Boc-D-|A-HomoSec(pMeBzl)-OH

Boc-D-|A-HomoSec(pMeBzl)-OH

Cat. No.: B14799093
M. Wt: 372.3 g/mol
InChI Key: PNDKDEVCBYJQIP-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-D-HomoSec(pMeBzl)-OH (CAS: 1951433-73-0) is a non-natural, seleno-containing amino acid derivative extensively utilized in solid-phase peptide synthesis (SPPS). Its molecular formula is C₁₇H₂₅NO₄Se, with a molecular weight of 386.34 g/mol . The compound features a tert-butoxycarbonyl (Boc) protecting group on the α-amino group and a p-methylbenzyl (pMeBzl) substituent on the selenocysteine (Sec) side chain. The D-configuration at the α-carbon distinguishes it from its L-isomer, enabling applications in chiral peptide design and protease-resistant analogs .

Selenocysteine derivatives like Boc-D-HomoSec(pMeBzl)-OH are prized for their enhanced nucleophilicity and redox activity compared to sulfur-containing cysteine analogs, making them valuable in synthesizing peptides with tailored stability or catalytic properties .

Properties

Molecular Formula

C16H23NO4Se

Molecular Weight

372.3 g/mol

IUPAC Name

(3S)-3-[(4-methylphenyl)methylselanyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C16H23NO4Se/c1-11-5-7-12(8-6-11)10-22-13(9-14(18)19)17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m0/s1

InChI Key

PNDKDEVCBYJQIP-ZDUSSCGKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C[Se][C@@H](CC(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC1=CC=C(C=C1)C[Se]C(CC(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-|A-HomoSec(pMeBzl)-OH typically involves the following steps:

    Protection of the Amino Group: The amino group of the D-amino acid is protected using the Boc group. This is usually achieved by reacting the amino acid with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

    Introduction of the p-Methylbenzyl Group: The p-methylbenzyl group is introduced through a nucleophilic substitution reaction. This step often involves the use of a suitable leaving group and a nucleophile.

    Final Deprotection and Purification: The final compound is obtained by deprotecting the intermediate product and purifying it using techniques such as chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Industrial methods may also include the use of automated synthesis equipment and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Boc-D-|A-HomoSec(pMeBzl)-OH can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the p-methylbenzyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Boc-D-|A-HomoSec(pMeBzl)-OH has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in peptide synthesis and other organic synthesis reactions.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic applications, including drug development and delivery.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of Boc-D-|A-HomoSec(pMeBzl)-OH involves its interaction with specific molecular targets. The Boc group protects the amino group during synthesis, allowing for selective reactions at other sites. The p-methylbenzyl group can enhance the compound’s stability and reactivity. The compound’s effects are mediated through its interactions with enzymes, receptors, and other biomolecules.

Comparison with Similar Compounds

Boc-D-HomoSec(pMeBzl)-OH vs. Fmoc-D-HomoSec(pMeBzl)-OH
Property Boc-D-HomoSec(pMeBzl)-OH Fmoc-D-HomoSec(pMeBzl)-OH
Protecting Group Boc (tert-butoxycarbonyl) Fmoc (fluorenylmethyloxycarbonyl)
Molecular Weight 386.34 g/mol 508.47 g/mol
Solubility Moderate in DCM, DMF Poor in DCM; better in DMF
Deprotection Acid-labile (TFA) Base-labile (piperidine)
Applications Boc-SPPS Fmoc-SPPS

Key Differences :

  • The Boc group enables acid-stable peptide elongation, ideal for synthesizing peptides with acid-sensitive residues. In contrast, the Fmoc group is base-labile, compatible with milder deprotection conditions .
Boc-D-HomoSec(pMeBzl)-OH vs. Sulfur-Containing Analogs
Compound Boc-D-HomoSec(pMeBzl)-OH Boc-Pen(pMeBzl)-OH Boc-D-Cys(pMeBzl)-OH
Heteroatom Selenium (Se) Sulfur (S) Sulfur (S)
Molecular Formula C₁₇H₂₅NO₄Se C₁₈H₂₇NO₄S C₁₆H₂₃NO₄S
Molecular Weight 386.34 g/mol 353.2 g/mol 325.42 g/mol
Side Chain Reactivity Higher nucleophilicity, redox-active Moderate nucleophilicity Lower nucleophilicity

Key Differences :

  • Selenium vs. However, Se-containing compounds are more prone to oxidation than S-analogs, requiring stringent handling under inert atmospheres .
  • Structural Impact: The pMeBzl group in Boc-D-HomoSec(pMeBzl)-OH provides steric bulk similar to Boc-Pen(pMeBzl)-OH, but the longer selenoalkyl chain (homologated) may alter peptide backbone conformation .
Comparison with Homoserine Derivatives
Compound Boc-D-HomoSec(pMeBzl)-OH Boc-HomoSer(Bzl)-OH
Functional Group -Se-(pMeBzl) -O-(Bzl)
Molecular Weight 386.34 g/mol 309.36 g/mol
Hydrogen Bonding Weak (Se lacks H-bond donors) Strong (O acts as acceptor)
Applications Redox-active peptides Hydrophilic peptide motifs

Key Differences :

  • Chemical Behavior: The selenoether group in Boc-D-HomoSec(pMeBzl)-OH is less polar than the ether group in Boc-HomoSer(Bzl)-OH, increasing hydrophobicity and membrane permeability .
  • Stability: Selenoethers are more resistant to radical-mediated degradation than ethers but less stable under oxidative conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.